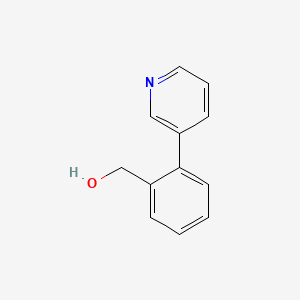

(2-pyridin-3-ylphenyl)methanol

Description

BenchChem offers high-quality (2-pyridin-3-ylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-pyridin-3-ylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-pyridin-3-ylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-8,14H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREMDJYNQPJMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428741 |

Source

|

| Record name | (2-Pyrid-3-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-03-8 |

Source

|

| Record name | 2-(3-Pyridinyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Pyrid-3-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-pyridin-3-ylphenyl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for (2-pyridin-3-ylphenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic compounds. While direct experimental data for this specific isomer is not widely available in the current literature, this guide leverages established chemical principles and data from structurally related molecules to provide a robust framework for its synthesis and evaluation.

Introduction: The Significance of Pyridinyl-Phenyl Scaffolds

The fusion of pyridine and phenyl rings creates a privileged structural motif in medicinal chemistry. These bicyclic systems are present in numerous biologically active compounds and approved pharmaceuticals. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Phenyl(pyridin-2-yl)methanol derivatives, for instance, are recognized as important structural backbones in a variety of natural products and synthetic drugs, including antihistamines like bepotastine and carbinoxamine.[1]

This guide focuses on the specific, lesser-explored isomer, (2-pyridin-3-ylphenyl)methanol, detailing its unique structural attributes and proposing a clear pathway for its synthesis and subsequent investigation.

Chemical Structure and Properties

The fundamental structure of (2-pyridin-3-ylphenyl)methanol consists of a pyridine ring linked to a phenyl ring at the 2-position of the phenyl ring and the 3-position of the pyridine ring. A methanol group is attached to the phenyl ring at the ortho position relative to the pyridine substituent.

Structural Diagram

Caption: Chemical structure of (2-pyridin-3-ylphenyl)methanol.

Predicted Chemical Properties

While experimental data for this specific isomer is scarce, we can predict its key chemical properties based on its structure and by analogy to similar compounds like (4-(pyridin-2-yl)phenyl)methanol (CAS 98061-39-3).[2]

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₁₂H₁₁NO | Structural Analysis |

| Molecular Weight | 185.22 g/mol | Calculation from Molecular Formula[2] |

| Appearance | White to off-white solid | Analogy to similar biaryl methanols |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | General solubility of polar organic compounds |

| CAS Number | Not assigned or readily available | Database Search |

| pKa (pyridinium ion) | ~4.5 - 5.5 | Analogy to substituted pyridines |

Proposed Synthesis and Characterization

The synthesis of (2-pyridin-3-ylphenyl)methanol can be strategically achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds between aryl and/or vinyl halides/triflates and organoboron compounds.[3]

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis and characterization of (2-pyridin-3-ylphenyl)methanol.

Step-by-Step Experimental Protocol

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and generally good yields in constructing biaryl systems. The selection of a palladium catalyst and a suitable base is crucial for the efficiency of the reaction.

Materials:

-

3-Bromopyridine

-

(2-(Hydroxymethyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromopyridine (1.0 eq), (2-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

-

Reaction Execution: Add the catalyst solution to the main reaction flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (2-pyridin-3-ylphenyl)methanol.

Characterization

The structure and purity of the synthesized (2-pyridin-3-ylphenyl)methanol should be confirmed by a combination of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

Potential Applications in Drug Discovery

The pyridinyl-phenyl methanol scaffold is a promising starting point for the development of novel therapeutic agents. The biological activity of this class of compounds is often linked to their ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions.

Areas of Therapeutic Interest

Based on the known activities of related compounds, (2-pyridin-3-ylphenyl)methanol and its derivatives could be investigated for a range of biological activities, including:

-

Anti-inflammatory Activity: Many pyridine derivatives exhibit anti-inflammatory properties.

-

Anticancer Activity: The pyridinyl-phenyl scaffold can be functionalized to target various pathways involved in cancer progression.

-

Neurological Disorders: The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs.[4]

Future Directions and Lead Optimization

The synthesized (2-pyridin-3-ylphenyl)methanol can serve as a valuable building block for the creation of a library of derivatives.

Lead Optimization Strategy Diagram:

Caption: A strategic approach for the lead optimization of (2-pyridin-3-ylphenyl)methanol.

Conclusion

This technical guide has outlined the key chemical properties, a detailed synthetic protocol, and the potential therapeutic applications of (2-pyridin-3-ylphenyl)methanol. Although this specific isomer is not extensively documented, its synthesis is feasible through established methodologies like the Suzuki-Miyaura coupling. The structural features of this compound make it an intriguing candidate for further investigation in the field of medicinal chemistry. The protocols and strategies presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this novel pyridinyl-phenyl methanol derivative.

References

- Google Patents. (n.d.). Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.

-

SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Retrieved from [Link]

-

PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

-

DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

ACS Publications. (2026). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

- 1. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 2. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SciMeetings [scimeetings.acs.org]

An In-depth Technical Guide to (2-Pyridin-3-ylphenyl)methanol and its Analogs: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Pyridin-3-ylphenyl)methanol represents a significant heterocyclic chemical scaffold with considerable potential in medicinal chemistry and materials science. While a specific CAS number for the parent compound is not readily found in public databases, a wealth of information exists for its structurally related analogs. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this class of compounds, drawing upon data from closely related molecules to offer valuable insights for researchers. The methodologies and data presented herein are intended to serve as a foundational resource for the design and execution of research involving pyridinylphenyl methanols.

Introduction and Core Identifiers

The pyridinylphenyl methanol framework, characterized by a pyridine ring and a phenyl ring linked together with a methanol group, is a key pharmacophore in numerous biologically active compounds. The relative positions of the pyridine nitrogen and the substituents on both rings play a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets.

While a dedicated entry for (2-pyridin-3-ylphenyl)methanol is elusive, several analogs have been synthesized and characterized. Understanding these related structures provides a robust platform for predicting the properties and reactivity of the target compound.

Table 1: Identifiers of Key (Pyridinylphenyl)methanol Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2-(5-Methylpyridin-3-yl)phenyl)methanol | 2003509-79-1 | C₁₃H₁₃NO | 199.25[1] |

| (2-methyl-3-pyridin-2-ylphenyl)methanol | 89930-07-4 | C₁₃H₁₃NO | 200.25 |

| Phenyl(pyridin-2-yl)methanol | 14159-57-0 | C₁₂H₁₁NO | 185.22[2] |

| (4-(Pyridin-3-yl)phenyl)methanol | 217189-04-3 | C₁₂H₁₁NO | 185.22[3] |

| (4-(Pyridin-2-yl)phenyl)methanol | 98061-39-3 | C₁₂H₁₁NO | 185.22[4] |

| (2-Aminopyridin-3-yl)methanol | 23612-57-9 | C₆H₈N₂O | 124.14 |

Synthesis and Purification

The synthesis of pyridinylphenyl methanols typically involves two key strategies: the formation of the biaryl C-C bond followed by modification of a functional group to the methanol, or the direct introduction of the hydroxymethylphenyl group onto the pyridine ring. A common and versatile approach is the Suzuki coupling reaction, followed by the reduction of a carbonyl group.

General Synthetic Workflow

The following diagram illustrates a general and widely applicable workflow for the synthesis of (2-pyridin-3-ylphenyl)methanol and its analogs.

Caption: General Synthesis and Purification Workflow

Detailed Experimental Protocol: Synthesis of a (Pyridinylphenyl)methanol Analog

This protocol is adapted from established procedures for the synthesis of similar biaryl methanol compounds.

Step 1: Suzuki Coupling

-

To a solution of a bromopyridine derivative (1.0 eq) and a (2-formylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (2.5 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 85 °C for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridinylbenzaldehyde intermediate.

Step 2: Reduction to the Methanol

-

Dissolve the crude pyridinylbenzaldehyde intermediate in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (pyridinylphenyl)methanol.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final (pyridinylphenyl)methanol as a solid or oil.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Predicted and Observed Physicochemical Properties of Analogs

| Property | Phenyl(pyridin-2-yl)methanol | (4-(Pyridin-3-yl)phenyl)methanol | (2-Aminopyridin-3-yl)methanol |

| Molecular Formula | C₁₂H₁₁NO[2] | C₁₂H₁₁NO[3] | C₆H₈N₂O |

| Molecular Weight | 185.22 g/mol [2] | 185.22 g/mol [3] | 124.14 g/mol |

| XLogP3 | 1.5[2] | 1.6[3] | 0.2[5] |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 3 |

| Topological Polar Surface Area | 33.1 Ų[2] | 33.1 Ų[3] | 59.1 Ų[5] |

| Form | Solid | - | Solid |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a singlet or doublet for the benzylic proton of the methanol group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons and a signal for the benzylic carbon of the methanol group, typically in the range of 60-70 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

Applications in Drug Discovery and Development

The pyridinylphenyl methanol scaffold is of significant interest in drug discovery due to its presence in molecules with diverse biological activities. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the overall rigidity of the biaryl system allows for specific interactions with protein binding pockets.

Known Biological Activities of Analogs

Derivatives of pyridinyl methanols have been investigated for a range of therapeutic applications. For instance, certain (pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[6][7] The chiral nature of these compounds is often crucial for their biological activity, with specific stereoisomers exhibiting desired pharmacological effects.[8][9]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a signaling pathway where a TRPV3 antagonist, a class of compounds that includes pyridinyl methanol derivatives, might exert its effects.

Caption: TRPV3 Antagonist Mechanism of Action

Safety and Handling

While specific toxicity data for (2-pyridin-3-ylphenyl)methanol is unavailable, related compounds such as phenyl(pyridin-2-yl)methanol are classified as harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling these compounds, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Pyridin-3-ylphenyl)methanol and its analogs represent a versatile and valuable class of compounds for researchers in medicinal chemistry and related fields. While the parent compound may not be extensively documented, the established synthetic routes and characterization data for its analogs provide a solid foundation for further investigation. The demonstrated biological activities of related structures highlight the potential of this scaffold in the development of novel therapeutics. This guide serves as a starting point for researchers, offering practical insights and methodologies to facilitate their work with this promising family of molecules.

References

-

PubChem. (n.d.). (2-(5-Methylpyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). (2-methyl-3-pyridin-2-ylphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Pyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.

-

Le, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5163-5181. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative.

-

ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

-

PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (2-(5-Methylpyridin-3-yl)phenyl)methanol | C13H13NO | CID 177693907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-(Pyridin-3-yl)phenyl)methanol | C12H11NO | CID 1515243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 9. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

Spectroscopic Data for (2-pyridin-3-ylphenyl)methanol: A Technical Guide for Structural Elucidation

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the biaryl methanol compound, (2-pyridin-3-ylphenyl)methanol. As a key structural motif in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount for ensuring purity, confirming identity, and enabling robust downstream applications. This document synthesizes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. We delve into the causality behind experimental choices and provide detailed interpretations grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic compounds.

Introduction: The Importance of Spectroscopic Verification

(2-pyridin-3-ylphenyl)methanol is a heterocyclic aromatic compound featuring a pyridine ring linked to a phenylmethanol group at the ortho position. This arrangement imparts specific steric and electronic properties, making it a valuable building block for designing targeted therapeutics and functional materials. The rotational freedom around the biaryl bond and the presence of multiple aromatic protons necessitate a multi-technique spectroscopic approach for unequivocal structural confirmation.

In any research or development pipeline, particularly in GMP-regulated environments, the adage "you are what you measure" holds true. An impurity or a misidentified isomer can lead to failed experiments, misleading biological data, and significant delays. This guide establishes a validated spectroscopic baseline for (2-pyridin-3-ylphenyl)methanol, empowering scientists to confidently assess the quality and identity of their materials.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following IUPAC-compliant numbering scheme is used throughout this guide. The diagram below was generated to provide a clear visual reference for all subsequent spectral interpretations.

Figure 1: IUPAC Numbering Scheme for (2-pyridin-3-ylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For (2-pyridin-3-ylphenyl)methanol, both ¹H and ¹³C NMR are essential for differentiating the numerous aromatic signals and confirming the substitution pattern.

Experimental Protocol: NMR Sample Preparation

-

Analyte Preparation: Accurately weigh 5-10 mg of (2-pyridin-3-ylphenyl)methanol.

-

Solvent Choice: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Scientist's Note: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. However, the acidic nature of the hydroxyl proton (OH) means its signal can be broad and may exchange with trace amounts of D₂O. For definitive observation of the OH proton, DMSO-d₆ would be an alternative, as it forms a hydrogen bond, resulting in a sharper, more defined multiplet.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly in the crowded aromatic region.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift, multiplicity (splitting pattern), and integration are all critical pieces of the structural puzzle.

Table 1: ¹H NMR Data for (2-pyridin-3-ylphenyl)methanol (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 8.76 | d, J = 2.4 Hz | 1H | H-2' | Pyridyl proton ortho to nitrogen, significantly deshielded. |

| 8.58 | dd, J = 4.7, 1.6 Hz | 1H | H-6' | Pyridyl proton ortho to nitrogen, deshielded. |

| 7.82 | ddd, J = 7.9, 2.4, 1.6 Hz | 1H | H-4' | Pyridyl proton coupled to H-2', H-5', and H-6'. |

| 7.50 | d, J = 7.4 Hz | 1H | H-3 | Phenyl proton ortho to the pyridyl substituent. |

| 7.43 | t, J = 7.5 Hz | 1H | H-5 | Phenyl proton meta to both substituents. |

| 7.37-7.31 | m | 2H | H-4, H-5' | Overlapping phenyl and pyridyl proton signals. |

| 4.61 | s | 2H | CH₂OH | Benzylic protons adjacent to the hydroxyl group. |

| 2.81 | s (broad) | 1H | CH₂OH | Exchangeable hydroxyl proton. |

Data sourced from a peer-reviewed synthesis and characterization study.

Interpretation Insights:

-

The downfield signals between δ 8.76 and 7.31 ppm are characteristic of protons on aromatic rings. The distinct chemical shifts and coupling constants allow for the specific assignment to either the phenyl or pyridyl ring system.

-

The protons on the pyridine ring (H-2', H-6', H-4') are generally more deshielded (further downfield) than those on the phenyl ring due to the electron-withdrawing effect of the nitrogen atom.

-

The benzylic protons (CH₂OH) appear as a singlet at δ 4.61 ppm, indicating no adjacent protons to couple with. Its chemical shift is typical for a methylene group attached to both an aromatic ring and an oxygen atom.

-

The broad singlet for the hydroxyl proton at δ 2.81 ppm is a classic signature. Its broadness is due to chemical exchange, and its integration of 1H confirms its presence.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for (2-pyridin-3-ylphenyl)methanol (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 149.8 | C-2' | Pyridyl carbon adjacent to nitrogen, highly deshielded. |

| 148.1 | C-6' | Pyridyl carbon adjacent to nitrogen, highly deshielded. |

| 141.4 | C-1 | Quaternary phenyl carbon bearing the pyridyl group. |

| 138.2 | C-2 | Quaternary phenyl carbon bearing the methanol group. |

| 137.9 | C-4' | Pyridyl carbon. |

| 134.6 | C-3' | Quaternary pyridyl carbon attached to the phenyl ring. |

| 130.3 | C-3 | Phenyl carbon. |

| 129.1 | C-5 | Phenyl carbon. |

| 128.2 | C-4 | Phenyl carbon. |

| 123.3 | C-5' | Pyridyl carbon. |

| 63.4 | CH₂OH | Benzylic carbon, shielded by the attached oxygen. |

Data sourced from a peer-reviewed synthesis and characterization study.

Interpretation Insights:

-

The spectrum shows 11 distinct carbon signals, consistent with the molecular structure (which has 12 carbons, but some may overlap or be difficult to resolve).

-

The carbons of the pyridine ring attached to or near the nitrogen (C-2', C-6') are the most deshielded, appearing furthest downfield.

-

The aliphatic carbon of the methanol group (CH₂OH) is significantly shielded, appearing upfield at δ 63.4 ppm. This is a key diagnostic peak that confirms the presence of the CH₂OH moiety.

-

The four quaternary carbons (C-1, C-2, C-3') are typically weaker in intensity and are identifiable by their lack of signal in a DEPT-135 experiment (not shown).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the molecular formula and gaining further structural insights.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) would be an alternative, likely leading to more extensive fragmentation.

-

Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer is suitable for this analysis. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced via direct infusion or coupled with liquid chromatography (LC).

Predicted and Analogous MS Data & Interpretation

Table 3: Predicted and Key Fragment Ions for (2-pyridin-3-ylphenyl)methanol

| m/z (Mass/Charge) | Ion | Rationale / Likely Fragmentation Pathway |

| 186.0913 | [M+H]⁺ | Protonated molecular ion (based on C₁₂H₁₁NO, exact mass: 185.0841). |

| 185.0841 | [M]⁺˙ | Molecular ion (if using EI). |

| 168.0813 | [M+H - H₂O]⁺ | Loss of water from the protonated molecular ion, a very common fragmentation for alcohols. |

| 156.0813 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 108 | [C₇H₆N]⁺ | Fragment corresponding to the pyridyl-methylene cation. |

| 79 | [C₅H₅N+H]⁺ | Protonated pyridine fragment. |

Interpretation and Fragmentation Pathway: The molecular weight of C₁₂H₁₁NO is 185.22 g/mol . Under ESI-MS in positive mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 186.

The fragmentation is dictated by the weakest bonds and the most stable resulting fragments. The benzylic position is a key site for fragmentation.

Figure 2: Primary Fragmentation Pathways for (2-pyridin-3-ylphenyl)methanol.

-

Loss of Water: Alcohols readily lose water under MS conditions. The protonated molecular ion can eliminate a molecule of H₂O to form a stable, delocalized carbocation at m/z 168.

-

Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the methanol group can lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a biaryl cation at m/z 155.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires a minimal amount of solid sample. Alternatively, a KBr pellet can be prepared.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted and Analogous IR Data & Interpretation

An experimental IR spectrum for the title compound is not available. However, by examining the spectrum of the structurally similar (1,1'-biphenyl)-2-methanol and consulting correlation tables, we can accurately predict the key absorption bands.[1]

Table 4: Key IR Absorption Bands for (2-pyridin-3-ylphenyl)methanol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl & Pyridyl) | Medium |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂) | Medium |

| ~1600, 1580, 1470 | C=C / C=N stretch | Aromatic Rings | Medium-Weak |

| 1250 - 1000 | C-O stretch | Primary Alcohol | Strong |

| 800 - 690 | C-H out-of-plane bend | Aromatic Substitution | Strong |

Interpretation Insights:

-

O-H Stretch: The most prominent and diagnostic peak will be a broad, strong absorption centered around 3300 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.

-

C-H Stretches: Two distinct regions for C-H stretching are expected: the absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings, while those just below 3000 cm⁻¹ are from the sp³-hybridized CH₂ group.

-

Aromatic Region: A series of sharp, medium-to-weak bands between 1600-1450 cm⁻¹ confirm the presence of the aromatic rings (both phenyl and pyridyl).

-

C-O Stretch: A strong band in the fingerprint region, typically between 1050-1000 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

-

Out-of-Plane Bending: Strong bands in the 800-700 cm⁻¹ region relate to the out-of-plane C-H bending of the substituted aromatic rings and can give clues about the substitution pattern.

Integrated Spectroscopic Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates how NMR, MS, and IR are used synergistically to confirm the identity and purity of (2-pyridin-3-ylphenyl)methanol.

Figure 3: Workflow for the synergistic use of MS, IR, and NMR.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a robust and reliable fingerprint for the molecule (2-pyridin-3-ylphenyl)methanol. The NMR data definitively establishes the connectivity and substitution pattern of the biaryl system. While experimental MS and IR spectra for this specific compound are not widely published, analysis of its core functional groups and data from close structural analogs allows for a confident prediction of its fragmentation behavior and vibrational modes. This integrated spectroscopic guide serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this important chemical entity.

References

-

Journal of Organic Chemistry, 2011 , 76(8), 2776-2783. [Link]

-

PubChem Compound Summary for CID 76229, (1,1'-Biphenyl)-2-methanol. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

SpectraBase, (1,1'-Biphenyl)-2-methanol, Wiley. [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

Sources

A Senior Application Scientist's Guide to the Biophysical Characterization of Pyridinylphenyl Methanols

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Potency—Understanding the "How" and "Why" of Molecular Recognition

In the landscape of modern drug discovery, the identification of a potent molecule is merely the opening chapter. The true narrative of a successful therapeutic agent is written in the language of biophysics—the quantitative and qualitative description of how a molecule interacts with its biological target. Pyridinylphenyl methanols, a chemical scaffold present in a variety of pharmacologically active agents, including antagonists for targets like the TRPV3 ion channel, serve as a pertinent case study for this principle[1]. Their journey from a hit compound to a clinical candidate is critically dependent on a robust, multi-faceted biophysical characterization.

This guide eschews a simple recitation of techniques. Instead, it offers an integrated perspective, grounded in field experience, on how to strategically deploy a suite of biophysical tools. Our objective is to build a comprehensive dossier on a pyridinylphenyl methanol candidate, elucidating not just if it binds, but how it binds, the energetic forces driving the interaction, the structural consequences of this binding, and ultimately, whether this interaction translates into the desired biological effect within a cellular context. Each experimental protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.

The Foundational Question: Does it Bind? Target Engagement & Stability

Before investing in complex structural or kinetic studies, the primary question is one of direct physical interaction. Does our compound engage the target protein? Answering this efficiently requires techniques that are rapid, material-sparing, and amenable to higher throughput.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

The Rationale: DSF operates on a simple, elegant principle: the binding of a small molecule to a protein typically increases its thermal stability.[2][3] This is because the bound state is often more energetically stable than the unbound, native state, requiring more thermal energy to induce unfolding.[2] By monitoring this unfolding process using an environment-sensitive fluorescent dye that binds to exposed hydrophobic regions, we can measure the protein's melting temperature (Tₘ). A positive shift in Tₘ in the presence of a compound is a strong indicator of binding.[4][5] DSF is an excellent primary screening tool due to its speed, low protein consumption, and cost-effectiveness.[3]

Experimental Workflow for DSF:

Caption: High-level workflow for a Differential Scanning Fluorimetry experiment.

Self-Validating Protocol: DSF for a Pyridinylphenyl Methanol Candidate

-

Reagent Preparation:

-

Protein: Purify the target protein to >95% homogeneity. Dialyze extensively against the final assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove any stabilizing agents. The final concentration for the assay is typically 2-5 µM.

-

Compound: Prepare a 10 mM stock of the pyridinylphenyl methanol in 100% DMSO. Create a dilution series.

-

Dye: Prepare a 5000x stock of a suitable dye (e.g., SYPRO Orange) in DMSO.

-

-

Assay Mix: Prepare a master mix containing the protein and dye in the assay buffer. The final dye concentration is typically 5x.

-

Plate Setup:

-

Dispense 19.8 µL of the protein/dye master mix into each well of a 384-well PCR plate.

-

Add 0.2 µL of the compound dilution series to the sample wells.

-

Crucial Control: Add 0.2 µL of 100% DMSO to at least 16 wells to establish a robust baseline Tₘ.

-

Crucial Control: Include wells with buffer and compound only (no protein) to check for compound fluorescence.

-

-

Data Acquisition: Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument. Run a thermal ramp from 25°C to 95°C, increasing by 0.5°C every 30 seconds, while monitoring fluorescence.

-

Analysis: The melting temperature (Tₘ) is the midpoint of the sigmoidal unfolding curve. The change in melting temperature (ΔTₘ) is calculated by subtracting the average Tₘ of the DMSO control wells from the Tₘ of the compound-treated wells. A ΔTₘ > 2°C is generally considered a significant shift.

Cellular Thermal Shift Assay (CETSA)

The Rationale: While DSF confirms binding to a purified protein, it doesn't guarantee target engagement in the complex milieu of a cell. CETSA bridges this critical gap.[6][7] The principle is the same—ligand binding stabilizes a protein against thermal denaturation—but the experiment is performed in intact cells or cell lysates.[8][9] This provides invaluable, physiologically relevant evidence that the compound can penetrate the cell membrane (if using intact cells) and engage its target in the presence of countless competing interactions.[7]

Self-Validating Protocol: Lysate CETSA

-

Cell Culture & Lysis:

-

Culture cells expressing the target protein to ~80% confluency.

-

Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

-

Lyse the cells via freeze-thaw cycles (e.g., 3x using liquid nitrogen) and clarify the lysate by high-speed centrifugation (20,000 x g, 20 min, 4°C).[10]

-

-

Compound Incubation:

-

Aliquot the soluble lysate. Treat aliquots with the pyridinylphenyl methanol at various concentrations or with vehicle (DMSO) as a control. Incubate at room temperature for 30 minutes.[10]

-

-

Thermal Challenge:

-

Heat the aliquots in a PCR machine or heat block for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Cool immediately for 3 minutes at room temperature.[10]

-

-

Separation & Detection:

-

Centrifuge the heated samples again (20,000 x g, 20 min, 4°C) to pellet the precipitated, denatured proteins.[10]

-

Collect the supernatant, which contains the soluble, stabilized protein.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

-

-

Analysis: Plot the percentage of soluble protein against temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[7]

The Quantitative Question: How Tightly Does it Bind?

Once target engagement is confirmed, the next step is to quantify the interaction. This involves determining the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic forces driving the association.

Isothermal Titration Calorimetry (ITC)

The Rationale: ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[11] By titrating the compound (ligand) into a solution containing the target protein, a binding isotherm can be generated. Fitting this curve provides the binding constant (Kᴀ, and its inverse, Kᴅ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH).[12] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[12] This level of detail is crucial for lead optimization, as it allows medicinal chemists to understand whether affinity improvements are driven by favorable enthalpy (e.g., new hydrogen bonds) or entropy (e.g., hydrophobic interactions).

Self-Validating Protocol: ITC

-

Sample Preparation (The Most Critical Step):

-

Buffer Matching: The compound and protein MUST be in an identical, well-matched buffer.[12] Even minute pH or salt concentration differences will create large heats of dilution, obscuring the binding signal. Dialyze the protein against the final buffer, and use the final dialysate to dissolve the compound.

-

Degassing: Thoroughly degas both protein and compound solutions immediately before the run to prevent air bubbles, which cause significant artifacts.[12]

-

Concentrations: Concentrations should be chosen to satisfy the 'c-window' (c = n * [Protein] / Kᴅ), ideally between 10 and 100, for a well-defined sigmoidal curve.[12] For a suspected µM binder, this might mean 10-20 µM protein in the cell and 100-200 µM compound in the syringe.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe with buffer.

-

Load the protein solution (~200-300 µL) into the sample cell and the compound solution (~40-50 µL) into the titration syringe.[13]

-

Equilibrate the system at the desired temperature (typically 25°C).

-

-

The Titration:

-

Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient spacing between injections to allow a return to baseline.

-

-

Control Experiments (Essential for Trustworthiness):

-

Titrant-to-Buffer: Perform an identical titration of the compound into the buffer alone.[11] The heat from this titration (heat of dilution) must be subtracted from the main experimental data.

-

Buffer-to-Protein: Titrating buffer into the protein solution can help identify any issues with protein stability or aggregation during the experiment.

-

-

Data Analysis: Integrate the peaks from the raw thermogram to determine the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site) to extract Kᴅ, n, and ΔH.

Surface Plasmon Resonance (SPR)

The Rationale: While ITC provides thermodynamic endpoints, SPR reveals the dynamics of the interaction: the kinetics.[14] SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[15] By immobilizing the target protein on the chip and flowing the pyridinylphenyl methanol over the surface, one can monitor the binding (association) and unbinding (dissociation) in real-time.[16] This yields the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).[15] The equilibrium dissociation constant (Kᴅ) can then be calculated as kₔ/kₐ. Understanding kinetics is vital; two compounds can have the same Kᴅ but vastly different kinetic profiles. A slow kₒff (long residence time) can often lead to more durable pharmacological effects.[14]

SPR Experimental Workflow:

Caption: A typical cycle for a Surface Plasmon Resonance (SPR) kinetic assay.

The Structural Question: Where and How Does it Bind?

Answering the "where" and "how" of binding provides the ultimate level of detail and is the cornerstone of structure-based drug design.

X-ray Crystallography

The Rationale: X-ray crystallography provides an atomic-resolution three-dimensional map of the protein-ligand complex.[17][18] This allows for the direct visualization of the binding pocket, the precise orientation of the pyridinylphenyl methanol, and the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) it makes with the protein residues.[19] This information is invaluable for medicinal chemists to rationally design modifications that can improve potency, selectivity, and other drug-like properties.[20]

Self-Validating Protocol: Co-crystallization

-

Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the pyridinylphenyl methanol for several hours to ensure saturation of the binding sites.[20]

-

Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens. The goal is to find a condition (precipitant, pH, temperature) where the protein-ligand complex forms well-ordered crystals.

-

Crystal Optimization: Refine the initial hit conditions by varying precipitant concentration, pH, and other additives to grow larger, single crystals suitable for diffraction.

-

Data Collection:

-

Harvest a crystal and flash-cool it in liquid nitrogen, typically with a cryoprotectant to prevent ice formation.

-

Mount the crystal in an X-ray beam (at a synchrotron for best results) and collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain an electron density map.

-

Self-Validation: If a structure of the protein without the ligand (apo) exists, a clear, unambiguous region of "difference density" should be visible in the binding pocket, into which the ligand can be modeled. The quality of the final model is validated by statistics like R-factor and R-free, which measure how well the model agrees with the experimental data.[17]

-

-

Analysis: Analyze the final structure to identify key interactions between the pyridinylphenyl methanol and the target protein, guiding the next round of drug design.

Integrated Data Analysis: Building a Coherent Picture

The true power of this approach lies not in any single technique, but in the synthesis of all data points. The results from each experiment should validate and inform the others.

Data Summary Table: Hypothetical Characterization of Two Analogs

| Parameter | Technique | Analog A | Analog B | Rationale/Interpretation |

| Target Engagement | ||||

| ΔTₘ | DSF | +5.2 °C | +4.8 °C | Both compounds bind and stabilize the protein. |

| Cellular Tₘ Shift | CETSA | +3.1 °C | No Shift | Analog A engages the target in cells; Analog B may have poor permeability or be rapidly metabolized. |

| Binding Affinity | ||||

| Kᴅ | ITC | 250 nM | 300 nM | Similar thermodynamic affinities. |

| ΔH (kcal/mol) | ITC | -8.5 | -5.5 | Binding of Analog A is more enthalpically driven, suggesting stronger H-bonds. |

| -TΔS (kcal/mol) | ITC | -0.6 | -3.4 | Binding of Analog B is more entropically driven, possibly via hydrophobic interactions. |

| Binding Kinetics | ||||

| kₐ (M⁻¹s⁻¹) | SPR | 1 x 10⁵ | 5 x 10⁵ | Analog B associates faster. |

| kₔ (s⁻¹) | SPR | 2.5 x 10⁻² | 1.5 x 10⁻¹ | Analog A dissociates 6x slower (longer residence time). |

| Kᴅ (kₔ/kₐ) | SPR | 250 nM | 300 nM | Kinetic Kᴅ values are in excellent agreement with ITC. |

| Structural Basis | ||||

| Key Interaction | X-ray | H-bond from methanol -OH to Asp-128 | No H-bond observed | The crystal structure confirms the key interaction suggested by the favorable enthalpy for Analog A. |

References

-

Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

X-ray crystallography of protein-ligand interactions. (2005). Methods in Molecular Biology, 305, 155-166. Retrieved January 21, 2026, from [Link]

-

Protein X-ray Crystallography and Drug Discovery. (2018). Pharmaceuticals, 11(3), 63. Retrieved January 21, 2026, from [Link]

-

Biophysical methods in drug discovery from small molecule to pharmaceutical. (2012). Methods in Molecular Biology, 841, 1-24. Retrieved January 21, 2026, from [Link]

-

Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

-

Studying protein-ligand interactions using X-ray crystallography. (2013). Methods in Molecular Biology, 1008, 457-477. Retrieved January 21, 2026, from [Link]

-

Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

-

Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. Retrieved January 21, 2026, from [Link]

-

Cellular thermal shift assay (CETSA). (2024). Bio-protocol. Retrieved January 21, 2026, from [Link]

-

Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

-

Surface Plasmon Resonance (SPR) Analysis for Drug Development. (2020). SGS. Retrieved January 21, 2026, from [Link]

-

Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (2021). Methods in Molecular Biology, 2386, 203-215. Retrieved January 21, 2026, from [Link]

-

Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein-protein interactions. (2019). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Retrieved January 21, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1473, 151-172. Retrieved January 21, 2026, from [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2017). Bio-protocol, 7(19), e2555. Retrieved January 21, 2026, from [Link]

-

How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. Retrieved January 21, 2026, from [Link]

-

The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. (2007). Nature Protocols, 2(9), 2212-2221. Retrieved January 21, 2026, from [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025). YouTube. Retrieved January 21, 2026, from [Link]

-

Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2021). Molecules, 26(11), 3243. Retrieved January 21, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2247-2256. Retrieved January 21, 2026, from [Link]

-

ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Iberian Biophysical Society. Retrieved January 21, 2026, from [Link]

-

Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020). Expert Opinion on Drug Discovery, 15(4), 447-458. Retrieved January 21, 2026, from [Link]

-

Isothermal Titration Calorimetry (ITC). (n.d.). Harvard Medical School. Retrieved January 21, 2026, from [Link]

-

CETSA. (n.d.). Pelago Bioscience. Retrieved January 21, 2026, from [Link]

-

Isothermal Titration Calorimetry (ITC). (2025). protocols.io. Retrieved January 21, 2026, from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 21, 2026, from [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry, 59(12), 5749-5763. Retrieved January 21, 2026, from [Link]

-

Pyridine methanol chlorinations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CETSA [cetsa.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. drughunter.com [drughunter.com]

- 15. denovobiolabs.com [denovobiolabs.com]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

An In-Depth Technical Guide on the Discovery and First Synthesis of (2-pyridin-3-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a plausible and scientifically grounded pathway for the inaugural synthesis of (2-pyridin-3-ylphenyl)methanol, a biaryl methanol of significant interest in medicinal chemistry and materials science. In the absence of a seminal publication detailing its discovery, this document constructs a potential "first synthesis" by leveraging established, robust synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling reaction. The guide provides a comprehensive examination of the strategic considerations underpinning the synthesis, a detailed experimental protocol, and a discussion of the analytical techniques required for the structural elucidation of the target molecule. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel biaryl compounds and for those interested in the practical application of modern cross-coupling chemistry.

Introduction: The Significance of Biaryl Methanols

Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. The conformational flexibility and the ability to present substituents in a defined three-dimensional space make them ideal for interacting with biological targets. The introduction of a hydroxymethyl group to this scaffold further enhances its utility by providing a handle for further functionalization, improving solubility, and enabling hydrogen bonding interactions with protein active sites.

(2-pyridin-3-ylphenyl)methanol, with its unique juxtaposition of a phenyl and a pyridine ring, presents an intriguing molecular architecture. The pyridine nitrogen introduces a polar element and a potential site for metabolic modification or salt formation, properties of significant interest in drug design. This guide, therefore, aims to provide a comprehensive technical overview of a logical and efficient first synthesis of this compound.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of (2-pyridin-3-ylphenyl)methanol suggests that the key disconnection is the carbon-carbon bond between the phenyl and pyridine rings. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being a prime candidate due to its mild reaction conditions and high functional group tolerance.

Two primary Suzuki-Miyaura coupling strategies are envisioned:

-

Route A: Coupling of a pyridine-containing boronic acid derivative with a phenyl halide.

-

Route B: Coupling of a phenylboronic acid derivative with a pyridine halide.

For the purpose of this guide, we will focus on Route B , specifically the coupling of commercially available 3-bromopyridine with (2-(hydroxymethyl)phenyl)boronic acid . This choice is predicated on the ready availability of both starting materials, which is a crucial consideration for a scalable and efficient synthesis.[1][2][3]

The hydroxymethyl group on the phenylboronic acid is generally stable under Suzuki-Miyaura conditions, obviating the need for a protection-deprotection sequence and thus streamlining the synthesis.

Proposed First Synthesis: A Detailed Experimental Protocol

The proposed synthesis of (2-pyridin-3-ylphenyl)methanol is a one-step Suzuki-Miyaura cross-coupling reaction.

Diagram of the Synthetic Pathway

Caption: Proposed synthesis of (2-pyridin-3-ylphenyl)methanol via Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials and Reagents:

-

3-Bromopyridine (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), (2-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of 3-bromopyridine should be approximately 0.1 M.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture. The mixture should turn from colorless to a yellowish suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (2-pyridin-3-ylphenyl)methanol as a solid or oil.

Rationale for Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.

-

Base: Potassium carbonate is an effective and economical base for activating the boronic acid and facilitating the transmetalation step.[4]

-

Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Structural Characterization and Data Analysis

The unambiguous identification of the synthesized (2-pyridin-3-ylphenyl)methanol is critical. The following analytical techniques are essential for its characterization.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl and pyridyl rings in the range of 7.0-8.8 ppm. A singlet or doublet for the benzylic CH₂ protons around 4.5-5.0 ppm. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The coupling patterns will be crucial to confirm the 2,3'-substitution pattern. |

| ¹³C NMR | Aromatic carbons in the range of 120-160 ppm. A signal for the benzylic carbon (CH₂OH) around 60-65 ppm. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO (m/z = 185.0841). Fragmentation patterns would likely show the loss of the hydroxymethyl group. |

| FT-IR | A broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching bands for the aromatic rings. C-O stretching band around 1000-1100 cm⁻¹. |

Comparative Analysis with Isomers

It is instructive to compare the expected spectral data with that of known isomers, such as phenyl(pyridin-2-yl)methanol and phenyl(pyridin-4-yl)methanol.[3][5] The chemical shifts and coupling constants in the ¹H NMR spectrum, in particular, will provide definitive evidence for the connectivity of the two aromatic rings.

Conclusion and Future Directions

This technical guide has outlined a robust and plausible first synthesis of (2-pyridin-3-ylphenyl)methanol based on well-established Suzuki-Miyaura cross-coupling methodology. The detailed protocol and discussion of experimental rationale provide a solid foundation for researchers to successfully synthesize this valuable biaryl methanol.

Future work could involve the optimization of the reaction conditions to improve yield and reduce reaction times. Furthermore, the exploration of alternative synthetic routes, such as a Grignard reaction between 3-pyridylmagnesium bromide and 2-formylphenylboronic acid pinacol ester followed by reduction, could provide valuable comparative data. The synthesized (2-pyridin-3-ylphenyl)methanol can serve as a key intermediate for the development of novel pharmaceuticals and functional materials, and this guide provides the essential first step in that journey.

References

- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem. Accessed January 22, 2026.

- Fisher Scientific. 2-(Hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ 1 g | Buy Online. Fisher Scientific. Accessed January 22, 2026.

- Sigma-Aldrich. (2-(hydroxymethyl)phenyl)boronic acid. Sigma-Aldrich. Accessed January 22, 2026.

- ECHEMI. Buy (2-(Hydroxymethyl)phenyl)boronic acid from Eon Biotech. ECHEMI. Accessed January 22, 2026.

- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa.

- Sigma-Aldrich. 2-(Hydroxymethyl)phenylboronic acid cyclic monoester 97 5735-41-1. Sigma-Aldrich. Accessed January 22, 2026.

- Google Patents. Preparation method of hydroxyphenylboronic acid.

- The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Accessed January 22, 2026.

- The Royal Society of Chemistry. Supporting information for. The Royal Society of Chemistry. Accessed January 22, 2026.

- ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.

- PubChem. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239. PubChem. Accessed January 22, 2026.

- The Royal Society of Chemistry. Supporting information for. The Royal Society of Chemistry. Accessed January 22, 2026.

- Chem-Impex. 2-(Hydroxymethyl)phenylboronic acid. Chem-Impex. Accessed January 22, 2026.

- PubChem. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585. PubChem. Accessed January 22, 2026.

- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Accessed January 22, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Diphenyl(4-pyridyl)methanol(1620-30-0) 13C NMR spectrum [chemicalbook.com]

The Architectural Significance of Biaryl Methanol Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The biaryl methanol scaffold, a privileged structural motif in medicinal chemistry, represents a cornerstone in the design and development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of this scaffold, from its fundamental structural attributes and synthetic accessibility to its profound impact on pharmacological activity. We will dissect the intricate structure-activity relationships, explore its presence in clinically successful drugs, and provide practical, field-proven insights into the experimental workflows that underpin the synthesis and evaluation of these pivotal compounds. This guide is intended to serve as an essential resource for researchers and drug development professionals, offering a blend of theoretical knowledge and actionable experimental guidance to unlock the full potential of the biaryl methanol core in the pursuit of next-generation medicines.

Introduction: The Enduring Importance of the Biaryl Moiety

The biaryl scaffold, characterized by two directly connected aromatic rings, is a recurring theme in a vast array of biologically active molecules, including natural products, therapeutic agents, and chiral ligands.[1][2] This prevalence is not coincidental; the biaryl unit offers a unique combination of structural rigidity and conformational flexibility, allowing for precise spatial orientation of functional groups to engage with biological targets.[3] The introduction of a methanol linker to this core, creating the biaryl methanol scaffold, adds a crucial hydrogen-bonding donor and acceptor, further enhancing its ability to form key interactions within protein binding pockets. This guide will specifically focus on the synthesis, application, and medicinal chemistry considerations of this important structural class.

Synthetic Strategies: Building the Biaryl Methanol Core

The construction of the biaryl methanol scaffold can be approached through two primary strategic disconnections: formation of the biaryl bond followed by elaboration of the methanol moiety, or installation of a functionalized methanol precursor prior to the biaryl coupling. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Convergent Synthesis via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are the workhorse for constructing the C-C bond of the biaryl system.[1] Among these, the Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and esters.[4]

This protocol outlines a general and reliable two-step procedure for the synthesis of an unsymmetrical biaryl methanol.

Step 1: Suzuki-Miyaura Cross-Coupling to form a Biaryl Ketone

-

Materials:

-

Aryl halide (e.g., p-bromoacetophenone) (1.0 eq)

-

Aryl boronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (if necessary, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

-

-

Procedure:

-

To a round-bottom flask, add the aryl halide, aryl boronic acid, palladium catalyst, ligand (if used), and base.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude biaryl ketone by column chromatography or recrystallization.

-

Step 2: Reduction of the Biaryl Ketone to a Biaryl Methanol

-

Materials:

-

Biaryl ketone (from Step 1) (1.0 eq)

-

Reducing agent (e.g., NaBH₄, LiAlH₄) (1.1-1.5 eq)

-

Solvent (e.g., Methanol, Ethanol, THF)

-

-

Procedure:

-

Dissolve the biaryl ketone in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent portion-wise, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water or a mild acid (e.g., 1M HCl).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the biaryl methanol by column chromatography or recrystallization to yield the final product.

-

Caption: General workflow for the synthesis of biaryl methanols.

Asymmetric Synthesis of Chiral Biaryl Methanols

The stereochemistry of the methanol group is often critical for biological activity. Therefore, enantioselective methods for the synthesis of chiral biaryl methanols are of paramount importance.

The most direct approach to chiral biaryl methanols is the asymmetric reduction of the corresponding prochiral biaryl ketones. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation.

-

Noyori Asymmetric Hydrogenation: Ruthenium-based catalysts bearing chiral diphosphine and diamine ligands are highly effective for the enantioselective hydrogenation of a wide range of ketones, including biaryl ketones, to provide chiral alcohols in high yields and enantiomeric excesses.[5]

-

Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst (e.g., Ru, Rh, Ir) to effect the asymmetric reduction.[6]

Caption: Key strategies for the asymmetric synthesis of chiral biaryl methanols.

The Biaryl Methanol as a Privileged Pharmacophore

The biaryl methanol motif is present in a number of clinically relevant molecules and investigational drugs, where it plays a critical role in target engagement and overall pharmacological profile.

Case Study: PD-1/PD-L1 Interaction Inhibitors

Small-molecule inhibitors of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction have emerged as a promising strategy in cancer immunotherapy.[7] Many of these inhibitors are based on a biaryl scaffold. For instance, Bristol Myers Squibb has developed a series of potent inhibitors where a biarylmethyl aryl ether serves as the core structure.[4] While not a direct biaryl methanol, the benzylic oxygen is a key feature for activity, and its metabolic lability has been a focus of optimization.[4] This highlights the importance of the biaryl methanol-like linkage in mediating protein-protein interactions.